Dimethyl (2-oxo-3-phenoxypropyl)phosphonate

Overview

Description

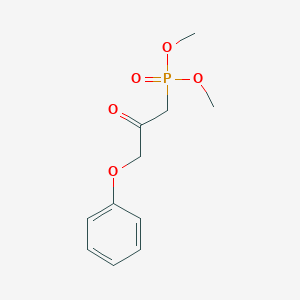

Dimethyl 2-oxo-3-phenoxypropylphosphonate is an organophosphorus compound with the molecular formula C11H15O5P. It is known for its applications in various chemical reactions and industrial processes. The compound is characterized by its phenoxy group attached to a propylphosphonate moiety, making it a versatile reagent in organic synthesis .

Mechanism of Action

Target of Action

Dimethyl (2-oxo-3-phenoxypropyl)phosphonate is a selective agonist for the FP prostaglandin receptor . This receptor is part of the prostaglandin family, which plays a crucial role in a variety of physiological processes, including inflammation, smooth muscle contraction, and the regulation of intraocular pressure.

Mode of Action

As an agonist, this compound binds to the FP prostaglandin receptor, mimicking the action of natural prostaglandins . This binding triggers a series of intracellular events, leading to the activation of the receptor and the initiation of its downstream effects.

Biochemical Pathways

The activation of the FP prostaglandin receptor leads to an increase in the concentration of intracellular calcium ions, which in turn triggers a cascade of biochemical reactions . These reactions can lead to various physiological effects, such as the contraction of smooth muscle cells or the modulation of intraocular pressure.

Result of Action

The activation of the FP prostaglandin receptor by this compound can lead to a variety of cellular and molecular effects. For instance, it has been used in the synthesis of novel prostanoid thromboxane A2 agonists . It is also used as an anti-glaucoma agent, likely due to its ability to modulate intraocular pressure .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored under inert gas (nitrogen or Argon) at 2-8°C . This suggests that exposure to oxygen and temperatures outside this range could potentially affect its stability and efficacy.

Biochemical Analysis

Biochemical Properties

It is known that this compound is a selective FP prostaglandin receptor agonist This suggests that it interacts with prostaglandin receptors, which are proteins that play a crucial role in various biochemical reactions

Cellular Effects

Given its role as a selective FP prostaglandin receptor agonist , it can be inferred that it may influence cell function by modulating prostaglandin signaling pathways. Prostaglandins are involved in a variety of cellular processes, including inflammation, blood flow, and the formation of blood clots. Therefore, Dimethyl (2-oxo-3-phenoxypropyl)phosphonate could potentially impact these processes.

Molecular Mechanism

As a selective FP prostaglandin receptor agonist , it likely exerts its effects by binding to prostaglandin receptors and modulating their activity. This could involve changes in gene expression, enzyme inhibition or activation, and other molecular-level effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-oxo-3-phenoxypropylphosphonate can be synthesized through several methods. One common approach involves the reaction of phenoxyacetic acid with dimethyl phosphite in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 80°C .

Industrial Production Methods

In industrial settings, the production of dimethyl 2-oxo-3-phenoxypropylphosphonate often involves large-scale batch reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is usually purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-oxo-3-phenoxypropylphosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Phosphonic acids.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Dimethyl (2-oxo-3-phenoxypropyl)phosphonate is widely used as a reagent in organic synthesis:

- Phosphorylated Heterocycles: It serves as a precursor in the formation of complex heterocyclic compounds, which are crucial in pharmaceuticals.

- Horner-Wadsworth-Emmons Reaction: This compound acts as a key intermediate in olefination reactions, facilitating the formation of alkenes from aldehydes or ketones.

Biological Research

The compound is utilized in biological studies:

- Enzyme Mechanisms: It acts as a probe to study phosphonate metabolism and enzyme interactions, providing insights into biochemical pathways.

- Antimicrobial Activity: Preliminary studies indicate that it exhibits antimicrobial properties against certain bacterial and fungal strains, suggesting potential applications in developing antimicrobial agents.

Medicinal Chemistry

This compound plays a role in medicinal chemistry:

- Pharmaceutical Intermediates: It is used in the synthesis of phosphorus-containing drugs, which are significant for their biological activities.

Industrial Applications

The compound is also employed in various industrial applications:

- Flame Retardants and Plasticizers: Its phosphonate structure contributes to the development of materials with enhanced fire resistance and flexibility, making it valuable in polymer formulations.

Case Study 1: Antimicrobial Activity

A research study investigated the antimicrobial efficacy of this compound against various pathogens. The results indicated notable inhibition against specific bacterial strains, highlighting its potential as a lead compound for drug development.

Case Study 2: Synthesis of Phosphorylated Heterocycles

In a synthetic chemistry project, this compound was successfully utilized to synthesize a series of phosphorylated heterocycles that demonstrated significant biological activity against cancer cell lines, showcasing its utility in drug discovery.

Comparison with Similar Compounds

Similar Compounds

- Dimethyl 2-oxopropylphosphonate

- Dimethyl 3-phenoxyacetonylphosphonate

- Dimethyl (3-phenoxypropyl)phosphonate

Uniqueness

Dimethyl 2-oxo-3-phenoxypropylphosphonate is unique due to its specific structure, which combines a phenoxy group with a propylphosphonate moiety. This structure imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications .

Biological Activity

Dimethyl (2-oxo-3-phenoxypropyl)phosphonate is an organophosphorus compound notable for its biological activity, particularly as a selective agonist for the FP prostaglandin receptor. This article explores its mechanisms of action, biochemical pathways, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula . The presence of the phenoxy group attached to a propylphosphonate moiety enhances its utility in organic synthesis and biological applications.

Target Receptors

The primary biological activity of this compound is attributed to its role as a selective FP prostaglandin receptor agonist . Upon binding to the FP receptor, it mimics natural prostaglandins, leading to various cellular responses.

Biochemical Pathways

- Intracellular Calcium Mobilization : Activation of the FP receptor results in increased intracellular calcium ion concentrations, triggering downstream signaling pathways that may influence cell proliferation and inflammation.

- Synthesis of Thromboxane A2 Agonists : The compound has been utilized in synthesizing novel prostanoid thromboxane A2 agonists, which are critical in managing conditions like glaucoma by reducing intraocular pressure (IOP) .

Therapeutic Applications

- Glaucoma Treatment : Research has highlighted the efficacy of this compound in developing new therapies for glaucoma. Its ability to lower IOP makes it a candidate for treating ocular hypertension .

- Psoriasis Treatment : A method involving this compound has been proposed for alleviating psoriasis symptoms, demonstrating its potential as a therapeutic agent beyond ophthalmic applications .

Safety and Toxicology

This compound is associated with several safety concerns:

- H302 : Harmful if swallowed.

- H315 : Causes skin irritation.

- H319 : Causes serious eye irritation.

- H335 : May cause respiratory irritation.

These hazard statements necessitate careful handling and usage in laboratory settings.

Future Directions

The ongoing exploration of this compound may lead to new formulations that minimize side effects while maximizing therapeutic efficacy. Research into its dual agonist capabilities at both FP and EP3 receptors could enhance its application in treating various conditions related to inflammation and vascular health .

Properties

IUPAC Name |

1-dimethoxyphosphoryl-3-phenoxypropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15O5P/c1-14-17(13,15-2)9-10(12)8-16-11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQTSTBMCCAVWOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(CC(=O)COC1=CC=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30342248 | |

| Record name | Dimethyl 2-oxo-3-phenoxypropylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40665-68-7 | |

| Record name | Dimethyl 2-oxo-3-phenoxypropylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl (2-oxo-3-phenoxypropyl)phosphonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7MYZ6P2U9Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.